molecular formula C19H19NO5S B2561334 Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1448056-87-8

Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

Cat. No.: B2561334
CAS No.: 1448056-87-8
M. Wt: 373.42
InChI Key: ULIVXPDZFLRRFW-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a furan ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran and furan intermediates. These intermediates are then subjected to sulfonylation and subsequent coupling with piperidine derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit rapid sodium ion influx in myocardial conduction fibers, reducing conduction velocity and treating arrhythmias .

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Similar in structure to benzofuran derivatives but contain a sulfur atom instead of oxygen.

    Benzofuran Derivatives: Compounds with similar benzofuran core structures but different substituents.

Uniqueness

Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is unique due to its combination of benzofuran, furan, and piperidine rings, which confer distinct biological activities and chemical properties. This unique structure allows for diverse applications in medicinal chemistry and drug development .

Biological Activity

Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and various applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a benzofuran ring, a furan ring, and a piperidine moiety. Its molecular formula is C19H19NO5SC_{19}H_{19}NO_5S with a molecular weight of 373.4 g/mol. The structural complexity of this compound contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC19H19NO5SC_{19}H_{19}NO_5S
Molecular Weight373.4 g/mol
CAS Number1448056-87-8

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates : The synthesis starts with the preparation of benzofuran and furan intermediates.
  • Sulfonylation : These intermediates undergo sulfonylation to introduce the sulfonyl group.
  • Coupling with Piperidine : The final step involves coupling with piperidine derivatives.

Microwave-Assisted Synthesis is commonly employed to enhance yields and reduce reaction times, while Free Radical Cyclization methods are used to construct complex derivatives efficiently.

Antimicrobial and Antiviral Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial and antiviral activities. A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, showing profound antimycobacterial activity with IC90 values below 0.60 μM . Additionally, derivatives containing the benzofuran scaffold have been reported to possess antiviral properties against various viral infections .

Anticancer Activity

Benzofuran derivatives have been explored for their anticancer potential . In vitro studies demonstrated that specific compounds derived from benzofuran exhibited cytotoxic effects against human cancer cell lines, such as ovarian cancer cells (A2780), with IC50 values ranging from 11 to 12 μM for the most active compounds . The mechanism often involves the induction of apoptosis in cancer cells, highlighting the therapeutic potential of these compounds in oncology.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, which can lead to therapeutic effects.
  • Ion Channel Modulation : It has been suggested that the compound can modulate sodium ion channels, potentially reducing conduction velocity in myocardial tissues, which may be beneficial in treating arrhythmias.

Case Studies and Research Findings

  • Antimycobacterial Activity : A study evaluated various benzofuran derivatives for their ability to inhibit M. tuberculosis. Compounds were tested for their minimum inhibitory concentration (MIC), revealing significant activity against resistant strains .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the anticancer properties of benzofuran derivatives against different cancer cell lines. The findings indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through ROS generation and phosphatidylserine exposure .
  • Comparative Studies : Comparative analyses with similar compounds like benzothiophene derivatives showed that while both classes share structural similarities, benzofuran derivatives exhibited distinct biological profiles, particularly in antimicrobial efficacy .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c21-19(18-12-14-4-1-2-6-17(14)25-18)20-9-7-16(8-10-20)26(22,23)13-15-5-3-11-24-15/h1-6,11-12,16H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIVXPDZFLRRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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